molecular formula C24H25ClN2O2S B11826120 (R)-1-((4-Chlorophenyl)(phenyl)methyl)-4-tosylpiperazine

(R)-1-((4-Chlorophenyl)(phenyl)methyl)-4-tosylpiperazine

Cat. No.: B11826120
M. Wt: 441.0 g/mol
InChI Key: JUQGYTLIFLVABO-XMMPIXPASA-N
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Description

®-1-((4-Chlorophenyl)(phenyl)methyl)-4-tosylpiperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-((4-Chlorophenyl)(phenyl)methyl)-4-tosylpiperazine typically involves the reaction of ®-1-((4-Chlorophenyl)(phenyl)methyl)piperazine with p-toluenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

®-1-((4-Chlorophenyl)(phenyl)methyl)-4-tosylpiperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) or potassium cyanide in ethanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amines.

    Substitution: Formation of azides or nitriles.

Scientific Research Applications

®-1-((4-Chlorophenyl)(phenyl)methyl)-4-tosylpiperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-1-((4-Chlorophenyl)(phenyl)methyl)-4-tosylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • ®-1-((4-Chlorophenyl)(phenyl)methyl)piperazine
  • ®-1-((4-Chlorophenyl)(phenyl)methyl)-4-methylpiperazine

Uniqueness

®-1-((4-Chlorophenyl)(phenyl)methyl)-4-tosylpiperazine is unique due to the presence of the tosyl group, which can significantly influence its chemical reactivity and biological activity. The tosyl group can act as a leaving group in substitution reactions, making the compound more versatile in synthetic applications .

Properties

Molecular Formula

C24H25ClN2O2S

Molecular Weight

441.0 g/mol

IUPAC Name

1-[(R)-(4-chlorophenyl)-phenylmethyl]-4-(4-methylphenyl)sulfonylpiperazine

InChI

InChI=1S/C24H25ClN2O2S/c1-19-7-13-23(14-8-19)30(28,29)27-17-15-26(16-18-27)24(20-5-3-2-4-6-20)21-9-11-22(25)12-10-21/h2-14,24H,15-18H2,1H3/t24-/m1/s1

InChI Key

JUQGYTLIFLVABO-XMMPIXPASA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)[C@H](C3=CC=CC=C3)C4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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